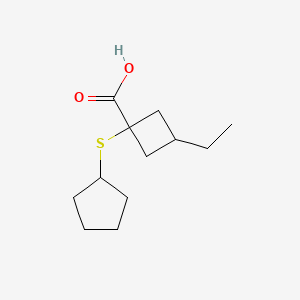

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid

Description

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopentylthio (-S-cyclopentyl) substituent at position 1 and an ethyl group at position 3. This compound belongs to a class of sulfur-containing cyclobutane derivatives, which are of interest in medicinal chemistry and materials science due to their unique steric and electronic properties.

Properties

Molecular Formula |

C12H20O2S |

|---|---|

Molecular Weight |

228.35 g/mol |

IUPAC Name |

1-cyclopentylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H20O2S/c1-2-9-7-12(8-9,11(13)14)15-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |

InChI Key |

CJASTYZXEHGREA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C1)(C(=O)O)SC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid involves several steps. One common approach is the reaction of cyclopentylthiol with ethyl cyclobutanecarboxylate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions:Starting Materials:

Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid can undergo various reactions:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: The carboxylic acid group can undergo substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Investigating thioether-containing compounds in biological systems.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its thioether group may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Tert-Butylthio)-3-ethylcyclobutane-1-carboxylic Acid (CAS 1489157-79-0)

- Structural Differences : Replaces the cyclopentylthio group with a bulkier tert-butylthio (-S-tert-butyl) substituent.

- Electronic Effects: The electron-donating tert-butyl group may stabilize the thioether moiety differently than the cyclopentyl group.

- Applications : Likely investigated as a pharmaceutical intermediate, similar to other thioether-containing cyclobutanes.

- Reference :

1-Benzylcyclobutane-1-carboxylic Acid

- Structural Differences : Substitutes the cyclopentylthio group with a benzyl (-CH₂C₆H₅) moiety and lacks the ethyl group.

- Safety: Classified under GHS guidelines (Japanese NITE data), highlighting precautions for R&D use (e.g., eye/skin irritation risks).

- Applications : Used in research and development, though less lipophilic than cyclopentylthio analogs.

- Reference :

1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic Acid

- Structural Differences: Replaces the cyclopentylthio group with an aminomethyl (-CH₂NH₂) substituent.

- Key Properties :

- Solubility : The basic amine group enhances water solubility at physiological pH, contrasting with the lipophilic thioether.

- Reactivity : Susceptible to protonation and hydrogen bonding, which may influence binding in biological systems.

- Reference :

1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic Acid (CAS 1596617-68-3)

- Structural Differences : Features a cyclohexene ring (unsaturated) instead of the cyclopentylthio group.

- Key Properties :

- Reactivity : The double bond in cyclohexene may increase susceptibility to electrophilic addition or oxidation.

- Molecular Weight : 208.30 g/mol (C₁₃H₂₀O₂), comparable to the target compound’s inferred molecular weight (~240–260 g/mol).

- Availability : Currently out of stock, indicating high demand or synthesis complexity.

- Reference :

trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS 1781036-60-9)

- Structural Differences : Replaces the cyclopentylthio and ethyl groups with a hydroxymethyl (-CH₂OH) substituent.

- Key Properties :

- Hydrophilicity : The hydroxyl group significantly enhances water solubility, contrasting with the thioether’s lipophilicity.

- Metabolic Stability : Hydroxymethyl groups may undergo glucuronidation, affecting pharmacokinetics.

- Applications: Potential use in drug design for polar interactions with biological targets.

- Reference :

Comparative Data Table

| Compound Name | Substituent (Position 1) | Additional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid | Cyclopentylthio | 3-ethyl | ~240–260 (inferred) | High lipophilicity, moderate steric bulk |

| 1-(Tert-Butylthio)-3-ethylcyclobutane-1-carboxylic acid | Tert-butylthio | 3-ethyl | ~230–250 (inferred) | High steric hindrance, stable thioether |

| 1-Benzylcyclobutane-1-carboxylic acid | Benzyl | None | ~206.26 | Aromatic, lower solubility |

| 1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid | Aminomethyl | 3-ethyl | ~171.22 | High solubility, basic amine |

| 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid | Cyclohexene | 3-ethyl | 208.30 | Unsaturated, reactive |

| trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Hydroxymethyl | None | 130.14 | Highly hydrophilic, polar |

Biological Activity

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is . The compound features a cyclobutane ring with a cyclopentylthio group and an ethyl side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid |

| SMILES | CC(C(=O)O)C1(CC1)SC2CCCCC2 |

The biological activity of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator of certain signaling pathways involved in inflammation and pain response.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of inflammatory mediators.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Biological Activity

Research indicates that 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid exhibits various biological activities:

- Anti-inflammatory Effects : Animal studies have shown that this compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary tests indicate pain relief effects comparable to standard analgesics.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : A study conducted on rodents demonstrated a significant reduction in paw edema after administration of the compound, indicating anti-inflammatory properties.

- In Vitro Studies : Cell culture experiments revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages.

Structure-Activity Relationship (SAR)

The SAR for 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid suggests that modifications to the cyclopentylthio group or the ethyl chain can significantly alter its biological activity.

Key Findings:

- Thioether Group : The presence of the thioether group is crucial for maintaining activity against inflammatory pathways.

- Alkyl Chain Length : Variations in the length and branching of alkyl chains can enhance or diminish activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.